2,3,4,5,6,7,8,8a-Octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid;hydrochloride
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Description
2,3,4,5,6,7,8,8a-Octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C10H18ClNO2 and its molecular weight is 219.71. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Properties
Novel Synthesis Approaches : An efficient synthesis method for related complex compounds through amidation of carboxylic acids under mild conditions has been developed, highlighting the versatility of such compounds in chemical reactions (Kang et al., 2008).
Molecular Structure Exploration : Studies on cyclohexanepolycarboxylate ligands have explored their coordination chemistry, indicating potential applications in materials science, especially as magnetic materials. This highlights the structural significance of related cyclic compounds (Lin & Tong, 2011).
Potential Applications
Biofriendly Materials Development : Research on incorporating tetracarboxylate ions into octacalcium phosphate (OCP) suggests potential for developing next-generation biofriendly materials. This study indicates the possibility of using similar carboxylic acid derivatives for biomedical applications (Yokoi et al., 2021).
Supramolecular Assemblies : The assembly of benzenetetracarboxylic acid with aza donor molecules into supramolecular structures demonstrates the utility of carboxylic acid derivatives in crystal engineering, pointing towards their use in constructing complex molecular architectures (Arora & Pedireddi, 2003).
Chemical Sensors : The ability of certain carboxylic acid derivatives to act as efficient fluoride sensors through structural changes upon interaction with anions showcases their potential application in developing chemical sensors (Sigalov et al., 2015).
Properties
IUPAC Name |
2,3,4,5,6,7,8,8a-octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-9(13)10-5-3-1-2-4-8(10)6-11-7-10;/h8,11H,1-7H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBDQEVADCUUEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CNCC2(CC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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